Trideutero methylmagnesiumiodide

Isotopic purity Mass spectrometry Procurement specification

Non-deuterated methylmagnesium iodide introduces an M+15 mass shift indistinguishable from natural abundance background, compromising MS quantification. Trideutero methylmagnesiumiodide (CD3MgI, CAS 41251-37-0) solves this with a distinct M+3 mass shift and 99 atom % D isotopic purity. • Enables unambiguous LC-MS/MS detection with M+3 mass shift vs. non-deuterated M+15 • α-D KIE (kH/kD ≈ 0.8-0.9) supports mechanistic studies of nucleophilic addition • Validated in misoprostol-d3 synthesis; supplied as 1.0 M in diethyl ether for precise stoichiometric control

Molecular Formula CH3IMg
Molecular Weight 169.26 g/mol
Cat. No. B12060250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrideutero methylmagnesiumiodide
Molecular FormulaCH3IMg
Molecular Weight169.26 g/mol
Structural Identifiers
SMILES[CH3-].[Mg+2].[I-]
InChIInChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1/i1D3;;
InChIKeyVXWPONVCMVLXBW-GXXYEPOPSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 300 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trideutero Methylmagnesiumiodide Procurement Specifications


Trideutero methylmagnesiumiodide (CD3MgI, CAS 41251-37-0) is a deuterated Grignard reagent belonging to the class of organomagnesium compounds, specifically an isotopic variant of methylmagnesium iodide where the methyl hydrogens are fully substituted with deuterium (99 atom % D) . It is supplied as a 1.0 M solution in diethyl ether, with a density of 0.871 g/mL at 25 °C and a molecular weight of 169.26 g/mol, and is characterized by a mass shift of M+3 relative to its non-deuterated analog [1]. The compound is engineered for the site-selective incorporation of a trideuteromethyl (CD3–) group into organic substrates via nucleophilic addition reactions, enabling isotopic labeling for mechanistic studies, internal standards, and metabolic tracing [2].

Why Non-Deuterated Methylmagnesium Iodide Fails as a Substitute


Procurement of non-deuterated methylmagnesium iodide (CH3MgI) is not a functional substitute for trideutero methylmagnesiumiodide because the two reagents differ fundamentally in the isotopic composition of the introduced methyl group—hydrogen versus deuterium. This distinction is not merely structural but operational: non-deuterated CH3MgI yields a mass shift of M+15 upon incorporation, rendering the product indistinguishable from natural abundance background in mass spectrometry (MS) workflows, whereas CD3MgI imparts a distinct M+3 mass shift that enables unambiguous detection and quantification of labeled species . Furthermore, the α-deuterium kinetic isotope effect (KIE) of CD3MgI alters reaction rates relative to CH3MgI, with reported kH/kD values consistently around 0.8–0.9 in nucleophilic additions, directly impacting reaction optimization and yield calculations [1]. These differences are non-negotiable in applications requiring precise isotopic tracing, such as quantitative NMR, LC-MS/MS bioanalysis, and mechanistic studies of carbon‑carbon bond formation [2].

Trideutero Methylmagnesiumiodide Differentiation Evidence


Isotopic Purity and Mass Shift Differentiation

Among commercially available trideuteromethyl magnesium iodide solutions, the Sigma-Aldrich product (catalog 293091) is specified at 99 atom % D isotopic purity and provides a M+3 mass shift upon incorporation, whereas alternative deuterated Grignard reagents such as methyl-d3-magnesium bromide (catalog 372080) are supplied at only 97.5 atom % D with a M+1 mass shift . This difference in isotopic purity (Δ = 1.5 atom % D) and mass shift directly impacts the signal-to-noise ratio in mass spectrometry detection and the accuracy of isotopic enrichment quantification.

Isotopic purity Mass spectrometry Procurement specification

Concentration and Density Differentiation

The standard commercial formulation of trideutero methylmagnesiumiodide is supplied as a 1.0 M solution in diethyl ether with a density of 0.871 g/mL at 25 °C, whereas the non-deuterated methylmagnesium iodide is commonly available as a 3.0 M solution in diethyl ether with a density of 1.261 g/mL . Additionally, methyl-d3-magnesium bromide (another deuterated Grignard alternative) is offered at a lower concentration of 0.5 M in diethyl ether with a density of 0.816 g/mL . These differences in concentration (1.0 M vs 3.0 M vs 0.5 M) and density affect reagent molarity calculations, stoichiometric precision, and reaction exotherm management.

Reagent concentration Reaction optimization Solution density

α-Deuterium Kinetic Isotope Effect

In nucleophilic addition reactions, trideutero methylmagnesiumiodide displays a measurable α-deuterium kinetic isotope effect (KIE) relative to non-deuterated methylmagnesium iodide. Studies report a kH/kD value consistently in the range of approximately 0.8–0.9 for reactions with various electrophilic substrates [1]. This KIE arises from differences in zero-point energy of the C–H versus C–D bonds and is observable under standard reaction conditions in diethyl ether. The non-deuterated CH3MgI reacts faster under identical conditions, which must be accounted for in kinetic modeling and reaction optimization.

Kinetic isotope effect Reaction mechanism Nucleophilic addition

Misoprostol-d3 Internal Standard Synthesis

Trideutero methylmagnesiumiodide was successfully employed as the starting material for the synthesis of misoprostol-d3 and its major plasma metabolite misoprostol free acid-d3, as reported by Rodriguez et al. (1999) [1]. The synthesis utilized commercially available methyl-d3-magnesium iodide to install the CD3 label, yielding the deuterated internal standard required for accurate quantification of misoprostol in biological matrices. This contrasts with non-deuterated methylmagnesium iodide, which would produce an unlabeled product indistinguishable from endogenous or dosed analyte in LC-MS/MS assays.

Drug metabolism Internal standard synthesis LC-MS/MS

Grignard Addition Yield Comparison in Porphyrin Labeling

In the Grignard addition to methyl pyropheophorbide-d (1) possessing a 3-formyl group, the use of CD3MgI, 13CH3MgI, and CH3MgI all resulted in selective formation of the corresponding 3-(1-hydroxyethyl)-substituted bacteriopheophorbide-d derivatives with approximately 80% yield in each case [1]. This indicates that deuteration of the methyl group does not significantly alter the reaction yield under the reported conditions, confirming that CD3MgI can be substituted for CH3MgI in synthetic sequences without compromising overall efficiency while providing the critical isotopic label.

Isotopic labeling Yield comparison Mechanistic probe

Trideutero Methylmagnesiumiodide Procurement Scenarios


Deuterated Internal Standards for LC-MS/MS Bioanalysis

In drug metabolism and pharmacokinetic (DMPK) studies requiring accurate quantification of methylated drug candidates and their metabolites, trideutero methylmagnesiumiodide is the reagent of choice for installing a CD3 label that yields a M+3 mass shift [1]. The demonstrated synthesis of misoprostol-d3 using CD3MgI establishes a validated pathway for generating deuterated internal standards that are chromatographically co-eluting yet mass-resolved from the analyte. The 99 atom % D isotopic purity [1] ensures minimal interference from unlabeled species, a critical parameter for achieving the precision and accuracy required in regulated bioanalysis.

Mechanistic Studies via Kinetic Isotope Effect

For researchers investigating the transition state structure and mechanism of nucleophilic addition reactions, the α-deuterium kinetic isotope effect (kH/kD ≈ 0.8–0.9) of CD3MgI relative to CH3MgI [1] provides a quantifiable probe. The M+3 mass shift further enables mass spectrometric tracking of the labeled methyl group, allowing direct measurement of incorporation efficiency and product distribution. This dual utility—KIE measurement and MS tracking—makes CD3MgI a uniquely valuable reagent for physical organic chemistry studies.

Site-Selective CD3 Incorporation in Lead Optimization

In medicinal chemistry programs where the 'magic methyl' effect is being evaluated, CD3MgI offers a direct route to install a trideuteromethyl group that may alter metabolic stability without significantly changing steric or electronic properties [1]. The comparable synthetic yield (ca. 80%) to non-deuterated CH3MgI in complex substrate additions confirms that the isotopic substitution does not compromise reaction efficiency, enabling medicinal chemists to prepare deuterated analogs for comparative in vitro and in vivo profiling without re-optimizing the synthetic route.

Isotopically Labeled Model Compounds for Spectroscopy

The use of CD3MgI to synthesize specifically labeled zinc bacteriopheophorbide-d derivatives [1] exemplifies its application in generating model compounds for advanced spectroscopic analysis, including NMR and neutron scattering . The CD3 label provides a distinct spectroscopic handle that can be used to assign vibrational modes, probe molecular dynamics, or serve as an internal reference in complex biological matrices. The 1.0 M concentration in diethyl ether offers a convenient, ready-to-use format for precise stoichiometric control in these multi-step synthetic sequences.

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